4-(2-甲基-4-硝基苯氧基)-哌啶盐酸盐

描述

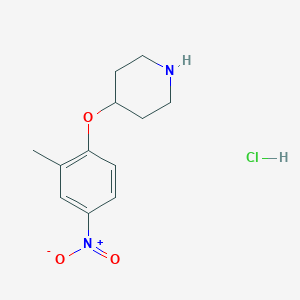

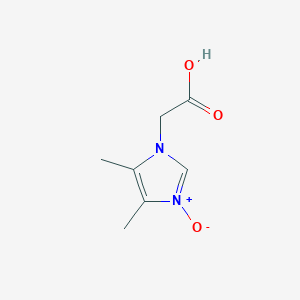

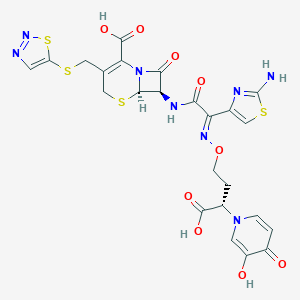

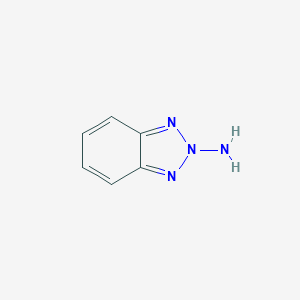

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a piperidine derivative that is synthesized through a complex chemical process.

科学研究应用

亲核芳香取代反应

哌啶及其与硝基芳香族化合物(如涉及亲核芳香取代的化合物)的反应研究突出了哌啶衍生物在合成新化合物的化学多功能性和潜在应用。例如,Pietra 和 Vitali (1972) 调查了硝基的亲核芳香取代,展示了与类似于“4-(2-甲基-4-硝基苯氧基)-哌啶盐酸盐”的化合物的改性或合成相关的化学反应 (Pietra 和 Vitali,1972)。

苯氧酸的环境行为

苯氧酸(其分子结构与“4-(2-甲基-4-硝基苯氧基)-哌啶盐酸盐”的一部分相同)的环境行为已得到广泛研究。Muszyński 等人(2019 年)回顾了水生环境中苯氧酸的发生、转化和光化学去除方法,提供了对类似化合物环境归宿的见解 (Muszyński、Brodowska 和 Paszko,2019)。

哌啶衍生物的药理应用

哌啶及其衍生物的药理学意义已得到充分证明。例如,Rathi 等人(2016 年)讨论了哌嗪衍生物(一种密切相关的类别)的治疗用途,强调了常见药效基团在设计具有广泛治疗应用的药物中的作用。这篇综述可以为理解“4-(2-甲基-4-硝基苯氧基)-哌啶盐酸盐”的潜在药理应用奠定基础 (Rathi、Syed、Shin 和 Patel,2016)。

属性

IUPAC Name |

4-(2-methyl-4-nitrophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-9-8-10(14(15)16)2-3-12(9)17-11-4-6-13-7-5-11;/h2-3,8,11,13H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUNZTIFACHLNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633406 | |

| Record name | 4-(2-Methyl-4-nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride | |

CAS RN |

138227-67-5 | |

| Record name | Piperidine, 4-(2-methyl-4-nitrophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138227-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methyl-4-nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)